molecular formula C9H8N4O2S B13688108 2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole

2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B13688108
M. Wt: 236.25 g/mol
InChI Key: BXXPHCJGYVYFQV-UHFFFAOYSA-N
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Description

2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-4-nitroaniline with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-Amino-5-(2-methyl-4-aminophenyl)-1,3,4-thiadiazole.

    Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitroaniline: A precursor in the synthesis of the target compound.

    2-Amino-5-nitrotoluene: Another nitro-substituted aromatic amine with similar reactivity.

    4-Nitro-o-toluidine: A compound with a similar nitro and amino substitution pattern on the aromatic ring.

Uniqueness

2-Amino-5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with specific properties.

Properties

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

5-(2-methyl-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8N4O2S/c1-5-4-6(13(14)15)2-3-7(5)8-11-12-9(10)16-8/h2-4H,1H3,(H2,10,12)

InChI Key

BXXPHCJGYVYFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N

Origin of Product

United States

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